Cefotiam - 61622-34-2

Cefotiam

Catalog Number: EVT-288839
CAS Number: 61622-34-2
Molecular Formula: C18H23N9O4S3
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. [, ] It is widely used in clinical practice, although bacterial drug resistance makes its clinical use problematic. []

Future Directions
  • Understanding the role of specific IgE and IgG4 antibodies: Investigating the role of specific IgE and IgG4 antibodies in cefotiam-induced occupational allergies, which are predominantly characterized by contact urticaria and anaphylaxis rather than respiratory allergies. [, ] Exploring the potential of ELISA systems to screen for asymptomatic sensitized individuals and facilitate early detection of occupational allergies. []

Cefotiam Hexetil Hydrochloride

  • Relevance: Cefotiam hexetil hydrochloride is a key related compound to cefotiam as it expands the administration routes for cefotiam therapy. Several papers discuss the development of methods for preparing and analyzing cefotiam hexetil hydrochloride [, , , , ], highlighting its importance in the clinical use of cefotiam.

Cefotiam-Human Serum Albumin (HSA) Conjugate

  • Relevance: This conjugate plays a critical role in understanding the allergenic potential of cefotiam. Research papers discuss its use in ELISA assays for diagnosing cefotiam-induced occupational allergies in healthcare workers [, , , ]. This conjugate is directly related to cefotiam as it utilizes the drug itself as the antigenic component for these diagnostic assays.

Cefazolin

  • Relevance: Cefazolin serves as a comparator to cefotiam in several studies investigating the antibacterial efficacy and pharmacokinetics of both drugs [, , , ]. This direct comparison allows researchers to assess the relative advantages and disadvantages of cefotiam against an established first-generation cephalosporin.

Ceftriaxone

  • Relevance: Ceftriaxone-HSA conjugate exhibited cross-reactivity with cefotiam-specific IgE antibodies in some patients with occupational allergies to cefotiam []. This finding suggests potential for cross-allergenicity between these two cephalosporins and highlights the need for careful consideration when prescribing these drugs to individuals with known cephalosporin allergies.

Ceftizoxime

  • Relevance: Ceftizoxime-HSA conjugate showed cross-reactivity with cefotiam-specific IgE antibodies in certain individuals [], indicating the possibility of shared allergenic determinants between these two drugs and underscoring the importance of cautious prescribing practices in patients with cephalosporin allergies.

Cefaclor

  • Relevance: Cefaclor-HSA conjugate was used in ELISA inhibition tests to confirm the specificity of IgE antibodies for cefotiam-HSA []. The lack of inhibition by cefaclor-HSA supports the specific binding of the tested antibodies to cefotiam, indicating a true cefotiam allergy.

7-Aminocephalosporanic Acid (7-ACA)

  • Relevance: 7-ACA is a fundamental building block for cefotiam and other cephalosporins []. Understanding its properties is crucial for the synthesis and development of new cephalosporin antibiotics.

7-Aminodesacetoxycephalosporanic Acid (7-ADCA)

  • Relevance: Similar to 7-ACA, 7-ADCA is a significant precursor in the production of cefotiam and other cephalosporins []. Its role in cephalosporin synthesis underscores the importance of understanding its chemical properties and reactivity.

Imipenem

  • Relevance: Research demonstrated a synergistic effect between imipenem and cefotiam against methicillin-resistant Staphylococcus aureus (MRSA) []. This synergism arises from imipenem's ability to induce autolysis in MRSA, which is then enhanced by the presence of cefotiam, leading to increased bacterial killing.

Netilmicin

  • Relevance: A study found that combining cefotiam with netilmycin for prophylactic treatment of grade III open tibial fractures resulted in faster clearance of infection compared to cefotiam alone []. This finding highlights the potential benefits of combining cefotiam with aminoglycosides for managing severe infections.

Sulbenicillin

  • Relevance: Research showed that the biliary excretion of both cefotiam and sulbenicillin was increased by ursodeoxycholate administration []. This suggests a potential interaction between ursodeoxycholate and the biliary excretion mechanisms of both cefotiam and sulbenicillin.

Lornoxicam

  • Relevance: A compatibility study investigated the stability of cefotiam hydrochloride for injection when mixed with lornoxicam for injection in 0.9% sodium chloride injection []. While lornoxicam remained stable in the mixture, the content of cefotiam hydrochloride decreased significantly after 8 hours, suggesting a potential interaction that necessitates timely administration of the mixture.
Source and Classification

Cefotiam is classified under the cephalosporin class of antibiotics, which are derived from the fungus Cephalosporium. This class is known for its beta-lactam structure, which is crucial for its antibacterial activity. Cefotiam specifically inhibits bacterial cell wall synthesis by interfering with the peptidoglycan layer's cross-linking process, making it effective against various pathogens, including those resistant to penicillin.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefotiam typically involves several steps, including the formation of intermediates and purification processes. Two primary methods have been documented:

  1. Synthesis of Cefotiam Hydrochloride: This method involves the reaction of 7-aminocephalosporanic acid with various acylating agents under controlled conditions to yield cefotiam hydrochloride. The process includes:
    • Formylation: Reacting with formic acid to introduce functional groups.
    • Activation: Using mixed anhydride formation to enhance reactivity.
    • Purification: Employing solvents like acetone and water to isolate the final product with high purity levels (up to 99.9%) .
  2. Cefotiam Hexetil Preparation: A prodrug form designed for oral administration, cefotiam hexetil undergoes hydrolysis in the intestinal mucosa to release active cefotiam. Its synthesis involves reacting cefotiam acetate with carbonic acid-1-iodine ethyl ester in the presence of potassium carbonate .
Molecular Structure Analysis

Structure and Data

Cefotiam has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is C18H23N9O4S3C_{18}H_{23}N_{9}O_{4}S_{3}, and its InChI Key is VVFDMWZLBPUKTD-ZKRNHDOASA-N . The structure includes:

  • A beta-lactam ring
  • A thiazolidine ring
  • Various functional groups that enhance its solubility and stability
Chemical Reactions Analysis

Reactions and Technical Details

Cefotiam participates in several chemical reactions that are critical for its function as an antibiotic:

  1. Hydrolysis: Upon administration, cefotiam can be hydrolyzed into its active form, which is crucial for its therapeutic efficacy.
  2. Oxidation and Reduction: These reactions can occur under specific conditions but are less common in clinical applications.
  3. Substitution Reactions: The beta-lactam ring can undergo substitution reactions, which are vital for maintaining its antibacterial properties against resistant strains .
Mechanism of Action

Cefotiam exerts its antibacterial effects primarily by inhibiting the transpeptidation enzyme involved in the final cross-linking stage of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria. The precise mechanism involves binding to penicillin-binding proteins (PBPs), disrupting normal cell wall formation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water, which facilitates intravenous administration.

Chemical Properties

  • Stability: Cefotiam is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point varies based on formulation but generally falls within a specific range conducive to pharmaceutical applications .

Relevant data indicates that cefotiam maintains efficacy across various pH levels, making it versatile for different therapeutic contexts.

Applications

Cefotiam is widely used in clinical settings for treating infections caused by susceptible organisms, including:

  • Respiratory Tract Infections: Effective against pneumonia and bronchitis caused by various bacteria.
  • Urinary Tract Infections: Commonly prescribed for infections resistant to first-line treatments.
  • Surgical Prophylaxis: Utilized to prevent infections during surgical procedures due to its broad-spectrum activity.

In addition to these applications, ongoing research explores cefotiam's potential uses against resistant bacterial strains and in combination therapies with other antibiotics .

Introduction to Cefotiam: Historical and Pharmacological Context

Historical Development of Cefotiam as a Second-Generation Cephalosporin

Cefotiam, a semisynthetic cephalosporin antibiotic, was developed through pioneering pharmaceutical research by the Japanese company Takeda Pharmaceutical Company Limited. Patented in 1973, this β-lactam agent represents a significant milestone in antimicrobial development during the era of second-generation cephalosporins [1] [3]. Following extensive clinical evaluation, cefotiam received medical approval in 1981 and subsequently became commercially available under trade names including Pansporin, Spizef, and Taketiam [3] [7]. The introduction of cefotiam addressed a critical need in antimicrobial therapy by expanding coverage against gram-negative pathogens while retaining appreciable activity against gram-positive organisms—a pharmacological advancement over first-generation cephalosporins [2].

The development of cefotiam occurred during a period of intense innovation in β-lactam antibiotics, specifically targeting enhanced stability against bacterial β-lactamases. This strategic direction emerged in response to the growing clinical challenge of penicillin-resistant strains. Cefotiam's molecular design incorporated an aminothiazole moiety, which significantly improved its affinity for penicillin-binding proteins (PBPs) in gram-negative bacteria [1] [4]. Unlike later cephalosporins derived from 7-aminocephalosporanic acid (7-ACA), cefotiam was synthesized through a complex sequence involving the reaction of 7β-(D-5-phthalimido-5-carboxylvaleramido)-3-hydroxymethyl-3-cephem-4-carboxylic acid with diketene, followed by multiple cyclization and condensation steps [1]. This synthetic pathway enabled the production of a compound with improved pharmacokinetic properties, including enhanced tissue distribution compared to earlier cephalosporins [6].

Structural Classification Within the β-Lactam Antibiotic Family

Cefotiam (chemical name: (6R,7R)-7-{[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-{[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) belongs to the cephalosporin subclass of β-lactam antibiotics, characterized by the presence of a β-lactam ring fused to a dihydrothiazine ring [3] [8]. Its molecular formula is C₁₈H₂₃N₉O₄S₃, with a molecular weight of 525.62 g/mol for the free acid form and 598.55 g/mol for the dihydrochloride salt commonly used in pharmaceutical preparations [4] [8].

Table 1: Structural Features of Cefotiam Hydrochloride

Structural ElementChemical GroupFunctional Significance
C7 side chain2-(2-amino-1,3-thiazol-4-yl)acetylEnhanced penetration through gram-negative bacterial outer membranes and increased affinity for PBPs
C3 substituent[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethylImproved pharmacokinetic properties including solubility and antibacterial spectrum
β-lactam ringFused bicyclic systemEssential for binding to penicillin-binding proteins and inhibiting cell wall synthesis
Core structure5-thia-1-azabicyclo[4.2.0]oct-2-eneCharacteristic cephem nucleus shared by all cephalosporins

The molecule features three critical domains that determine its antibacterial activity and pharmacological properties: (1) The β-lactam-dihydrothiazine bicyclic core provides the fundamental mechanism of action through interaction with penicillin-binding proteins; (2) The aminothiazole oxime side chain at C7 significantly enhances gram-negative penetration and β-lactamase stability; and (3) The complex tetrazole-thioether substituent at C3 contributes to pharmacokinetic advantages, including improved solubility and extended spectrum of activity [4] [8]. The presence of the aminothiazole group specifically facilitates bacterial cell entry through porin channels, while the dimethylaminoethyltetrazole moiety contributes to the molecule's zwitterionic properties, enhancing water solubility [7].

Conformational studies reveal that the syn-configuration of the oxime group contributes to β-lactamase stability, particularly against common plasmid-encoded β-lactamases produced by Enterobacteriaceae. This stereochemical arrangement protects the β-lactam ring from enzymatic hydrolysis, a key advancement over earlier cephalosporins [1] [9]. The molecule's polar surface area (251.3 Ų) and moderate lipophilicity (XLogP = -3.04) facilitate both aqueous solubility and membrane penetration, contributing to its favorable tissue distribution profile [4].

Comparative Position Among Cephalosporin Generations

Cefotiam occupies a distinctive position within the cephalosporin classification system as a representative second-generation agent, bridging the spectrum gap between first and third generations. Its development specifically addressed the need for enhanced activity against gram-negative organisms while maintaining clinically useful activity against gram-positive pathogens [2] [5].

Table 2: Comparative Activity of Cephalosporin Generations Against Select Pathogens

OrganismFirst-Generation (e.g., Cefazolin)Cefotiam (Second-Generation)Third-Generation (e.g., Ceftriaxone)
Staphylococcus aureus (MSSA)0.25–2 µg/mL0.25–32 µg/mL0.5–8 µg/mL
Escherichia coli4–32 µg/mL0.12–0.5 µg/mL≤0.06–0.25 µg/mL
Klebsiella pneumoniae2–16 µg/mL0.25–1 µg/mL≤0.06–0.12 µg/mL
Haemophilus influenzae8–32 µg/mL0.5–2 µg/mL≤0.06 µg/mL
Proteus mirabilis4–32 µg/mL0.25–1 µg/mL≤0.06 µg/mL
Bacteroides fragilis>128 µg/mL16–>128 µg/mL16–64 µg/mL
Pseudomonas aeruginosa>128 µg/mL>128 µg/mL1–16 µg/mL (ceftazidime only)

Pharmacologically, cefotiam demonstrates broader gram-negative coverage compared to first-generation cephalosporins, with enhanced activity against Enterobacteriaceae including Escherichia coli, Klebsiella species, Salmonella, and indole-positive Proteus [1] [3]. Minimum Inhibitory Concentration (MIC) data reveals potent activity against common pathogens, with values of 0.12–0.5 µg/mL for E. coli and 0.25–1 µg/mL for Klebsiella pneumoniae [1]. Against gram-positive organisms, cefotiam maintains reasonable efficacy with MIC values of 0.25–32 µg/mL for Staphylococcus aureus, though slightly reduced compared to first-generation agents [1] [9].

The spectrum limitations characteristic of second-generation cephalosporins include inadequate coverage against Pseudomonas aeruginosa (MIC >128 µg/mL) and variable activity against anaerobes such as Bacteroides fragilis (MIC 16->128 µg/mL) [1] [9]. This distinguishes cefotiam from later cephalosporins like ceftazidime (third-generation) and cefepime (fourth-generation), which possess reliable anti-pseudomonal activity [2] [5]. Unlike advanced-generation cephalosporins, cefotiam also lacks clinically meaningful activity against methicillin-resistant Staphylococcus aureus (MRSA), a distinction shared with other second-generation representatives [5] [9].

Biochemically, cefotiam demonstrates greater stability against certain β-lactamases compared to earlier cephalosporins, particularly those produced by Haemophilus influenzae and Enterobacteriaceae [1] [9]. However, it remains vulnerable to extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which subsequently drove the development of third-generation cephalosporins with improved stability profiles [2]. The unique structural features of cefotiam—specifically the aminothiazolyl moiety and imino functionality—contribute to enhanced penetration through the outer membrane of gram-negative bacteria and increased affinity for penicillin-binding proteins (particularly PBP-3), accounting for its expanded spectrum compared to first-generation agents [1] [4].

Pharmacokinetically, cefotiam exhibits an apparent volume of distribution approximately 2-3 times higher than most other cephalosporins, attributable to its excellent solubility and tissue penetration characteristics [6]. This property facilitates effective concentrations in various target tissues, including kidney, heart, ear, prostate, and genital tract, as well as biological fluids such as bile and ascitic fluid [3] [6]. Despite these advantages, cefotiam's relatively short elimination half-life (approximately 1 hour in healthy subjects) and need for multiple daily dosing distinguish it from advanced-generation agents like ceftriaxone with more favorable pharmacokinetic profiles [1] [6].

GenerationGeneric NameChemical Class
First-generationCefazolin, Cephalexin, CefadroxilBasic cephalosporins
Second-generationCefotiam, Cefuroxime, CefaclorExpanded-spectrum cephalosporins
Third-generationCeftriaxone, Cefotaxime, CeftazidimeBroad-spectrum cephalosporins
Fourth-generationCefepimeExtended-spectrum cephalosporins
Fifth-generationCeftarolineAdvanced cephalosporins with anti-MRSA activity

Properties

CAS Number

61622-34-2

Product Name

Cefotiam

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H23N9O4S3

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1

InChI Key

QYQDKDWGWDOFFU-IUODEOHRSA-N

SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O

Solubility

Soluble
1.29e+00 g/L

Synonyms

Abbott 48999
Abbott-48999
Abbott48999
Cefotiam
Cefotiam Hydrochloride
Ceradolan
CGP 14221 E
CGP-14221-E
CGP14221E
Haloapor
Halospor
Hydrochloride, Cefotiam
SCE 963
SCE-963
SCE963

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.